2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional phenethyl and naphthyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar triazolopyrimidine core but with different substituents.
Thiazolo[3,2-b][1,2,4]triazole: Another compound with a triazole ring fused to a different heterocycle.
Uniqueness
2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H22N4O2/c1-30-22-11-7-17(15-23(22)31-2)8-12-24-27-25-26-14-13-21(29(25)28-24)20-10-9-18-5-3-4-6-19(18)16-20/h3-7,9-11,13-16H,8,12H2,1-2H3 |
InChI Key |
WZBNTENPACZYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.